molecular formula C8H14O3 B055846 5-Ethyl-5-methyl-1,3-dioxane-2-carbaldehyde CAS No. 123895-47-6

5-Ethyl-5-methyl-1,3-dioxane-2-carbaldehyde

Cat. No. B055846
M. Wt: 158.19 g/mol
InChI Key: HFQSFXVEIDTALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-5-methyl-1,3-dioxane-2-carbaldehyde is a chemical compound used in scientific research. It is a colorless liquid with a pleasant odor and is commonly used as a reagent in organic synthesis. The compound has several applications in scientific research, including its use in the synthesis of complex organic molecules and as a starting material for the preparation of other compounds.

Mechanism Of Action

The mechanism of action of 5-Ethyl-5-methyl-1,3-dioxane-2-carbaldehyde is not well understood. However, it is believed to act as a nucleophile in organic reactions. The compound can react with a variety of electrophiles to form new compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 5-Ethyl-5-methyl-1,3-dioxane-2-carbaldehyde. However, the compound is not known to have any significant toxic effects and is considered to be relatively safe for laboratory use.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Ethyl-5-methyl-1,3-dioxane-2-carbaldehyde in laboratory experiments is its ease of synthesis. The compound can be prepared using simple laboratory techniques and is relatively inexpensive. However, one of the main limitations of the compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving 5-Ethyl-5-methyl-1,3-dioxane-2-carbaldehyde. One area of research could be the development of new synthetic methods for the preparation of the compound. Another area of research could be the investigation of the compound's potential applications in the development of new pharmaceuticals and agrochemicals. Additionally, further studies could be carried out to better understand the mechanism of action of the compound and its potential uses in organic synthesis.

Synthesis Methods

The synthesis of 5-Ethyl-5-methyl-1,3-dioxane-2-carbaldehyde involves the reaction of ethyl vinyl ether, acetaldehyde, and paraformaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps to form the desired product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

5-Ethyl-5-methyl-1,3-dioxane-2-carbaldehyde has several applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules. The compound is also used as a starting material for the preparation of other compounds, including pharmaceuticals and agrochemicals.

properties

CAS RN

123895-47-6

Product Name

5-Ethyl-5-methyl-1,3-dioxane-2-carbaldehyde

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

5-ethyl-5-methyl-1,3-dioxane-2-carbaldehyde

InChI

InChI=1S/C8H14O3/c1-3-8(2)5-10-7(4-9)11-6-8/h4,7H,3,5-6H2,1-2H3

InChI Key

HFQSFXVEIDTALO-UHFFFAOYSA-N

SMILES

CCC1(COC(OC1)C=O)C

Canonical SMILES

CCC1(COC(OC1)C=O)C

synonyms

1,3-Dioxane-2-carboxaldehyde, 5-ethyl-5-methyl- (9CI)

Origin of Product

United States

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